(2R,3R)-2-phenylpiperidin-3-amine (2R,3R)-2-phenylpiperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 161167-79-9
VCID: VC8079214
InChI: InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m1/s1
SMILES: C1CC(C(NC1)C2=CC=CC=C2)N
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol

(2R,3R)-2-phenylpiperidin-3-amine

CAS No.: 161167-79-9

Cat. No.: VC8079214

Molecular Formula: C11H16N2

Molecular Weight: 176.26 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-2-phenylpiperidin-3-amine - 161167-79-9

Specification

CAS No. 161167-79-9
Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
IUPAC Name (2R,3R)-2-phenylpiperidin-3-amine
Standard InChI InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m1/s1
Standard InChI Key GFMAFYNUQDLPBP-GHMZBOCLSA-N
Isomeric SMILES C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N
SMILES C1CC(C(NC1)C2=CC=CC=C2)N
Canonical SMILES C1CC(C(NC1)C2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(2R,3R)-2-Phenylpiperidin-3-amine (CAS 58373-46-9) belongs to the piperidine class of organic compounds, featuring a bicyclic structure with a phenyl substituent and an amine group in a cis configuration. Key physicochemical properties include:

PropertyValue
Molecular FormulaC11H16N2\text{C}_{11}\text{H}_{16}\text{N}_2
Molecular Weight176.258 g/mol
Exact Mass176.131 g/mol
Polar Surface Area38.05 Ų
LogP (Partition Coeff.)2.47

These parameters suggest moderate lipophilicity, favoring membrane permeability, and a balanced polar surface area conducive to interactions with biological targets .

Stereochemical Considerations

The (2R,3R) configuration places both the phenyl and amine groups on the same face of the piperidine ring. This spatial arrangement contrasts with its (2S,3S) enantiomer, L-822429, which exhibits high affinity for the NK1 receptor . The stereochemical divergence underscores the role of chirality in drug-receptor interactions, as even minor conformational changes can drastically alter binding efficacy.

Synthesis and Stereoselective Preparation

Synthetic Routes

The synthesis of (2R,3R)-2-phenylpiperidin-3-amine typically involves asymmetric methodologies to control stereochemistry. A patent by Burns et al. (2000) describes the preparation of related piperidine derivatives via Grignard or organolithium reagent-mediated alkylation of chiral intermediates . For example:

  • Chiral Resolution: Racemic mixtures of 2-phenylpiperidin-3-amine may be resolved using chiral acids (e.g., tartaric acid) to isolate the (2R,3R) enantiomer.

  • Asymmetric Catalysis: Catalytic hydrogenation of imine precursors with chiral ligands (e.g., BINAP-ruthenium complexes) can yield enantiomerically pure product .

Key Intermediate: (2S)-Phenyl-3-Piperidone

A critical intermediate in synthesizing both enantiomers is (2S)-phenyl-3-piperidone, produced via organometallic addition to a protected cyclic ketone. For the (2R,3R) enantiomer, subsequent reductive amination with retention of configuration is employed :

(2S)-Phenyl-3-piperidoneNH3,H2/Pd(2R,3R)-2-Phenylpiperidin-3-amine\text{(2S)-Phenyl-3-piperidone} \xrightarrow{\text{NH}_3, \text{H}_2/\text{Pd}} \text{(2R,3R)-2-Phenylpiperidin-3-amine}

This route emphasizes the importance of stereochemical control in accessing pharmacologically relevant enantiomers.

Pharmacological Profile and Receptor Interactions

Neurokinin-1 Receptor Antagonism

The (2R,3R) enantiomer exhibits negligible binding affinity for the NK1 receptor (IC50>10,000nM\text{IC}_{50} > 10,000 \, \text{nM}) compared to L-822429 (IC50=1.1nM\text{IC}_{50} = 1.1 \, \text{nM}) . This stark contrast is illustrated below:

CompoundRat NK1 Receptor IC50(nM)\text{IC}_{50} \, (\text{nM})
L-822429 (2S,3S)1.1 ± 0.2
(2R,3R) Enantiomer> 10,000

In functional assays, L-822429 antagonizes substance P (SP)-induced inositol phosphate synthesis (Kb=7.3nMK_b = 7.3 \, \text{nM}), while the (2R,3R) form shows no activity .

Selectivity and Off-Target Effects

Applications in Research

Mechanistic Studies

As a negative control, (2R,3R)-2-phenylpiperidin-3-amine helps validate the stereoselectivity of NK1 receptor antagonists. For instance, in stress modulation studies, its inability to inhibit SP signaling confirms that anxiolytic effects of L-822429 are enantiomer-specific .

Structural Biology

Crystallographic studies using the (2R,3R) enantiomer reveal non-productive binding modes in the NK1 receptor’s hydrophobic pocket, explaining its lack of efficacy. These insights guide the design of conformationally constrained analogs with enhanced potency.

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